molecular formula C7H12ClN3O B2374631 2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride CAS No. 2253632-37-8

2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride

Cat. No. B2374631
CAS RN: 2253632-37-8
M. Wt: 189.64
InChI Key: IETLVTAWAODNSN-UHFFFAOYSA-N
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Description

The compound “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

While specific synthesis methods for “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” were not found, pyrimidine derivatives can be synthesized through several methods. For instance, the synthesis of some methoxymethyl compounds involves reactions with formaldehyde and methanol .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods. While specific data for “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” is not available, related compounds such as methoxymethanol have been structurally characterized .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. While specific data for “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” is not available, related compounds like methoxymethanol have been characterized for their physicochemical properties .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the cross-coupling of organoboron compounds with organic halides or pseudohalides (such as aryl or vinyl halides). EN300-6729749 serves as an excellent boron reagent in SM coupling reactions. Its success lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The rapid transmetalation with palladium(II) complexes enables efficient bond formation .

Mechanism of Action

The mechanism of action of a compound depends on its chemical structure and the biological system in which it acts. While specific data for “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” is not available, related compounds like 2-Methoxyestradiol have been studied for their mechanisms of action .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. While specific data for “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” is not available, safety data sheets for related compounds provide information on potential hazards, safe handling, and emergency procedures .

Future Directions

The future directions in the study of a compound depend on its potential applications and current limitations. While specific data for “2-(Methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride” is not available, research on related compounds like MXenes and hair dyes suggest potential future directions .

properties

IUPAC Name

2-(methoxymethyl)-4-methylpyrimidin-5-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O.ClH/c1-5-6(8)3-9-7(10-5)4-11-2;/h3H,4,8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IETLVTAWAODNSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1N)COC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2253632-37-8
Record name 2-(methoxymethyl)-4-methylpyrimidin-5-amine hydrochloride
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